3-Methyluric acid

Beschreibung

Contextualization as a Methylated Purine (B94841) Derivative

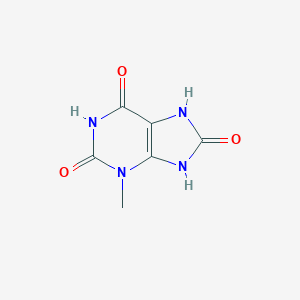

3-Methyluric acid is an organic compound classified as a methylated purine derivative and an oxopurine. hmdb.cachemicalbook.in It is a methyl derivative of uric acid. hmdb.cafoodb.ca Chemically, it is also known as 7,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione. pharmaffiliates.comusbio.net The compound belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups at carbons 2 and 6 of the purine moiety. hmdb.cafoodb.ca

Methylated purines, including this compound, are metabolites of methylxanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). hmdb.cafoodb.ca In laboratory settings, distinguishing methyluric acids from uric acid requires advanced techniques like high-performance liquid chromatography (HPLC) as they are not discernible by simpler, routine methods. hmdb.cafoodb.ca

Overview of its Occurrence as a Metabolite in Biological Fluids and Tissues

This compound is found in various biological fluids and tissues, primarily as a metabolite of dietary compounds like caffeine. chemicalbook.inpharmaffiliates.com It has been detected in human urine, and in some cases, it is a component of urinary calculi (kidney stones). hmdb.cafoodb.cahmdb.ca The presence of purine derivatives like this compound in urinary calculi can be an indicator of abnormal purine metabolism. hmdb.cafoodb.ca

The concentration of this compound in urine can be influenced by several factors, including the intake of methylxanthines. hmdb.ca Studies have explored the relationship between urinary caffeine metabolites, including this compound, and various physiological parameters. For instance, a cross-sectional study found an association between several urinary caffeine metabolites and urine flow rate. mdpi.com Another study observed an inverse association between urinary this compound and serum uric acid levels, suggesting a potential link with hyperuricemia. cambridge.orgnih.gov

In terms of tissue distribution, this compound has been identified in the liver and kidneys. nih.gov At the cellular level, it is found in the cytoplasm. nih.gov

The metabolic pathways involving this compound are complex. In humans, it is a minor metabolite of caffeine. umich.edu The metabolism of caffeine primarily occurs in the liver and involves various enzymes, leading to the formation of numerous metabolites. researchgate.net In some microorganisms, such as the bacterium Pseudomonas putida CBB5, 3-methylxanthine (B41622) is metabolized to this compound, which is not further broken down. nih.govnih.gov

Research has also investigated the presence of methyluric acids in plants. For example, certain species of coffee plants can convert caffeine into methyluric acids. imrpress.comscielo.br

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C6H6N4O3 | chemicalbook.in |

| Molecular Weight | 182.14 g/mol | chemicalbook.innih.gov |

| IUPAC Name | 3-methyl-7,9-dihydropurine-2,6,8-trione | nih.gov |

| Melting Point | >350 °C | nih.gov |

| Solubility | 0.054 mg/mL at 25 °C | nih.gov |

| Appearance | Pale Yellow to Light Yellow Solid | chemicalbook.in |

Table 2: Occurrence of this compound in Biological Systems

| Biological Location | Details | Source(s) |

|---|---|---|

| Human Urine | Found occasionally; can be a component of urinary calculi. Its presence is linked to the metabolism of dietary methylxanthines. | hmdb.cafoodb.cahmdb.ca |

| Human Tissues | Detected in the liver and kidneys. | nih.gov |

| Cellular Location | Found within the cytoplasm. | nih.gov |

| Metabolic Origin | A metabolite of caffeine, theophylline, and theobromine. | hmdb.cafoodb.capharmaffiliates.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1,3,7-trimethyluric acid |

| 1,3-dimethyluric acid |

| 1-methyluric acid |

| 1-methylxanthine (B19228) |

| This compound |

| 3-methylxanthine |

| 7-methyluric acid |

| Caffeine |

| Paraxanthine (B195701) |

| Theobromine |

| Theophylline |

| Uric acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCYDGXXCHTFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209243 | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

605-99-2 | |

| Record name | 3-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Genesis and Biotransformation Pathways of 3 Methyluric Acid

Endogenous Metabolic Origin from Methylxanthines

Methylxanthines, a class of purine (B94841) alkaloids, are the principal precursors to 3-Methyluric acid in the human body. nih.gov These compounds are abundant in various dietary sources, including coffee, tea, and chocolate. The structural similarities among these molecules lead to overlapping metabolic pathways, often culminating in the production of shared metabolites, including this compound.

Role as a Metabolite in Caffeine (B1668208) Biotransformation

Caffeine (1,3,7-trimethylxanthine) metabolism is a complex process that generates a cascade of metabolites. nih.gov A minor pathway in caffeine's biotransformation involves its conversion to theophylline (B1681296) (1,3-dimethylxanthine). drugbank.com Subsequently, theophylline can be demethylated to 3-methylxanthine (B41622). This intermediate, 3-methylxanthine, is then oxidized to form this compound. While not a primary metabolite of caffeine, the formation of this compound through this route highlights the interconnectedness of methylxanthine metabolism.

Formation within Theophylline Metabolic Pathways

Theophylline (1,3-dimethylxanthine), a significant bronchodilator used in the treatment of respiratory diseases, is a direct precursor to this compound. One of the metabolic routes for theophylline involves demethylation at the N1-position, yielding 3-methylxanthine. jst.go.jp This reaction is a critical step leading to the formation of this compound. Following its formation, 3-methylxanthine is a substrate for oxidation, which results in the production of this compound. jst.go.jp In some metabolic contexts, 3-methylxanthine can be a notable urinary metabolite of theophylline. jst.go.jp

Contribution to Theobromine (B1682246) Catabolism

Theobromine (3,7-dimethylxanthine), another major methylxanthine found in cocoa products, also contributes to the endogenous pool of this compound. The catabolism of theobromine can proceed via N7-demethylation to produce 3-methylxanthine. drugsporphyria.net This newly formed 3-methylxanthine then enters the same final metabolic step as seen in the pathways of caffeine and theophylline, undergoing oxidation to yield this compound. drugsporphyria.net This pathway has been observed in various species and underscores the role of theobromine as a significant dietary precursor to this compound. enghusen.dk

Enzymatic Biotransformation Mechanisms Leading to this compound

The conversion of methylxanthines into this compound is not a spontaneous process but is catalyzed by specific enzyme systems. The initial demethylation steps are primarily handled by the Cytochrome P450 superfamily of enzymes, while the final oxidation step is carried out by xanthine-oxidizing enzymes.

Involvement of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4) in Precursor Metabolism

The Cytochrome P450 (CYP) enzymes, a diverse group of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including methylxanthines. nih.gov

CYP1A2: This is the principal enzyme responsible for the demethylation of caffeine and theophylline. nih.govpharmgkb.org Specifically, CYP1A2 catalyzes the conversion of theophylline to 3-methylxanthine. nih.gov The activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms and environmental factors, leading to differences in the rate of this compound formation. nih.gov

CYP2E1: While CYP1A2 is the major player, CYP2E1 also contributes to the metabolism of methylxanthine precursors. nih.gov It has been shown to be involved in the metabolism of theobromine, catalyzing the formation of 3-methylxanthine. nih.gov Furthermore, CYP2E1 can participate in the metabolism of theophylline. nih.gov

Role of Xanthine (B1682287) Oxidase (XDH) and Other Xanthine-Oxidizing Enzymes

Once 3-methylxanthine is formed from its parent methylxanthine, it undergoes oxidation to become this compound. This crucial conversion is catalyzed by xanthine oxidase (XDH), also known as xanthine oxidoreductase. drugsporphyria.net XDH is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Its broad substrate specificity allows it to also act on methylated xanthines. The enzyme effectively converts 3-methylxanthine to this compound, representing the terminal step in this specific metabolic pathway. drugsporphyria.net

Table 1: Key Precursors and Metabolites in the Formation of this compound

| Compound Name | Role in Pathway |

|---|---|

| Caffeine | Initial Precursor |

| Theophylline | Intermediate Precursor |

| Theobromine | Intermediate Precursor |

| 3-Methylxanthine | Direct Precursor |

| This compound | Final Metabolite |

Table 2: Major Enzymes Involved in this compound Formation

| Enzyme | Primary Role | Precursor Substrates |

|---|---|---|

| Cytochrome P450 1A2 (CYP1A2) | Demethylation | Caffeine, Theophylline |

| Cytochrome P450 2E1 (CYP2E1) | Demethylation | Theobromine, Theophylline |

| Cytochrome P450 3A4 (CYP3A4) | Minor role in precursor metabolism | Theophylline |

| Xanthine Oxidase (XDH) | Oxidation | 3-Methylxanthine |

Contribution of N-acetyltransferase-2 Pathways

N-acetyltransferase-2 (NAT2) is a key enzyme in the metabolism of various xenobiotics, including certain metabolites of methylxanthines like caffeine. mdpi.comnih.gov While this compound is a known metabolite of methylxanthines, the direct involvement of NAT2 in its formation is not a primary pathway. hmdb.cafoodb.ca The major routes leading to this compound stem from the metabolism of theophylline and theobromine, which are primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP1A2, and xanthine oxidase (XDH). nih.govpharmgkb.org

The role of NAT2 is more prominently associated with the metabolism of paraxanthine (B195701), the main metabolite of caffeine in humans. nih.gov Paraxanthine can be metabolized into 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). nih.gov The ratio of AFMU to its precursor, 1-methylxanthine (B19228) (1X), in urine is a widely used biomarker to determine an individual's NAT2 acetylator phenotype (slow, intermediate, or rapid). nih.govresearchgate.net Although caffeine metabolism involves NAT2, this pathway leads to acetylated uracil (B121893) derivatives rather than directly forming this compound. mdpi.comhmdb.caresearchgate.net Therefore, while NAT2 is integral to the broader metabolic network of dietary methylxanthines, its contribution to the specific biotransformation yielding this compound is minimal to indirect, with other enzymatic pathways being the principal drivers. pharmgkb.org

Intermediary Metabolites and Convergent Purine Pathways

The formation of this compound is a result of the biotransformation of dietary and pharmacological methylxanthines, integrating into the broader purine metabolic pathways. It is not synthesized de novo but arises from the modification of other purine compounds. The primary precursors are theophylline, theobromine, and their direct metabolite, 3-methylxanthine. nih.govpharmgkb.orgnih.gov

Key metabolic transformations leading to this compound include:

Oxidation of 3-Methylxanthine : The most direct pathway to this compound is the oxidation of 3-methylxanthine at the C-8 position. nih.govnih.gov This reaction is typically catalyzed by xanthine oxidase (XDH) or a similar broad-substrate-range xanthine-oxidizing enzyme. pharmgkb.orgnih.gov

Metabolism of Theophylline : Theophylline (1,3-dimethylxanthine) can undergo N-demethylation at the N-1 position to form 3-methylxanthine, which is then oxidized to this compound. pharmgkb.orgresearchgate.net

Metabolism of Theobromine : Theobromine (3,7-dimethylxanthine) degradation can follow two routes that converge to produce this compound. One pathway involves N-demethylation at the N-7 position to yield 3-methylxanthine, which is subsequently oxidized. nih.gov An alternative microbial pathway involves the initial oxidation of theobromine to 3,7-dimethyluric acid, followed by N-demethylation to this compound. nih.gov

These pathways demonstrate that various methylxanthines from sources like tea, coffee, and certain medications can be processed through convergent metabolic routes, culminating in the formation of this compound. hmdb.cafoodb.ca

Table 1: Intermediary Metabolites in the Formation of this compound

| Precursor Compound | Intermediary Metabolite(s) | Transformation Step | Primary Enzyme(s) |

|---|---|---|---|

| Theophylline | 3-Methylxanthine | N-demethylation | CYP1A2 pharmgkb.org |

| Theobromine | 3-Methylxanthine | N-demethylation | N-demethylase nih.gov |

| Theobromine | 3,7-Dimethyluric acid | Oxidation | Xanthine Oxidase nih.gov |

| 3,7-Dimethyluric acid | This compound | N-demethylation | N-demethylase nih.gov |

| 3-Methylxanthine | This compound | Oxidation | Xanthine Oxidase nih.govnih.govnih.gov |

Comparative Metabolic Profiles and Species-Specific Differences (e.g., Human, Rat, Microbial)

The metabolic pathways leading to the formation of this compound exhibit significant variation across different species, including humans, rats, and various microbes. These differences highlight distinct enzymatic capabilities and primary routes of methylxanthine catabolism.

Human Metabolism : In humans, this compound is recognized as a minor metabolite of dietary methylxanthines like caffeine and theophylline. hmdb.caresearchgate.netphytohub.eu It can be detected in human urine and has been identified as a component of purine-rich urinary calculi, alongside other methyl-derivatives of uric acid and xanthine. hmdb.canih.gov Theophylline metabolism in humans primarily yields 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. uu.nl Some studies focusing on theophylline administration did not detect this compound in urine, suggesting it is not a major end-product in this specific context, whereas other data confirm its presence as a caffeine metabolite. researchgate.netsemanticscholar.org

Rat Metabolism : Studies in rats have shown that the metabolism of methylxanthines differs from that in humans. Following the administration of caffeine to rats, only trace amounts of this compound were identified in the urine. umich.edu Similar to some human studies, research on theophylline administration in rats identified 1,3-dimethyluric acid and 1-methyluric acid as excretory products, but did not find evidence of this compound. semanticscholar.org This suggests that the pathway leading to this compound is less prominent in rats compared to other species or other metabolic routes.

Microbial Metabolism : Various microorganisms demonstrate a robust capacity to metabolize methylxanthines, often through pathways that produce this compound. The fungus Aspergillus sydowii PT-2 degrades theobromine through both N-demethylation and oxidation, with 3-methylxanthine and this compound being identified as key metabolites. nih.gov Similarly, the soil bacterium Pseudomonas putida CBB5 metabolizes theophylline via N-demethylation to 1-methylxanthine and 3-methylxanthine. nih.govnih.gov This bacterium then oxidizes 3-methylxanthine to this compound. nih.govasm.org Notably, in Pseudomonas putida CBB5, this compound is a terminal metabolite and is not broken down further. nih.govnih.gov

Table 2: Comparative Metabolism Leading to this compound

| Species | Primary Precursor(s) | Metabolic Pathway Summary | Status of this compound | Reference(s) |

|---|---|---|---|---|

| Human | Caffeine, Theophylline, Theobromine | Minor metabolic route from methylxanthines. Detected in urine. | Minor terminal metabolite. | hmdb.caresearchgate.netnih.gov |

| Rat | Caffeine, Theophylline | Pathway appears to be of very low significance. | Trace metabolite from caffeine; not consistently detected from theophylline. | semanticscholar.orgumich.edu |

| Microbe (Aspergillus sydowii) | Theobromine | Degradation via 3-methylxanthine intermediate. | Metabolic intermediate/product. | nih.gov |

| Microbe (Pseudomonas putida) | Theophylline, 3-Methylxanthine | Oxidation of 3-methylxanthine. | Terminal metabolite (not further degraded). | nih.govnih.gov |

Microbial Catabolism and Environmental Fate of 3 Methyluric Acid

Microbial Degradation Pathways of Precursor Methylxanthines

Microorganisms have evolved diverse and efficient pathways to metabolize methylxanthines, a class of purine (B94841) alkaloids that includes caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). These compounds can be utilized by certain microbes as a sole source of carbon and nitrogen. uiowa.eduasm.org The degradation of these precursors is a critical first step leading to the formation of various intermediates, including 3-methyluric acid. The primary mechanisms involved are N-demethylation, predominantly in bacteria, and oxidative transformations, which are also observed in fungi.

N-Demethylation Mechanisms in Bacterial Strains (e.g., Pseudomonas putida)

Bacterial degradation of methylxanthines primarily proceeds through a sequential N-demethylation pathway, where methyl groups are removed one by one to ultimately form xanthine (B1682287). nih.gov The bacterium Pseudomonas putida is a well-studied example of an organism that utilizes this strategy. uiowa.edunih.gov Strains like P. putida CBB5 can grow on caffeine and other related methylxanthines by systematically removing the methyl groups at the N-1, N-3, and N-7 positions. nih.govjmb.or.kr

The key enzymes in this process are a series of highly specific N-demethylases. nih.govnih.gov In P. putida CBB5, distinct enzymes are responsible for demethylation at different positions on the xanthine ring. nih.govnih.gov For instance, NdmA is an N1-specific demethylase, NdmB is an N3-specific demethylase, and NdmC is an N7-specific demethylase. nih.govnih.gov These enzymes are Rieske non-heme iron monooxygenases that require an electron transfer from NADH, facilitated by a reductase called NdmD. nih.govnih.gov

The degradation of caffeine by P. putida CBB5 primarily yields theobromine, with paraxanthine (B195701) as a minor product. uiowa.eduasm.org These dimethylxanthines are further demethylated to 7-methylxanthine, which is then converted to xanthine. uiowa.eduasm.org A distinct pathway has also been identified in P. putida CBB5 for theophylline, which is demethylated to 1-methylxanthine (B19228) and 3-methylxanthine (B41622) before being converted to xanthine. asm.orgnih.gov 3-Methylxanthine can then be either further demethylated to xanthine or oxidized to this compound. asm.orgnih.gov

The efficiency of degradation by bacterial strains like Pseudomonas putida CT25 can vary depending on the specific methylxanthine. jmb.or.kr For example, theophylline and 1-methylxanthine are metabolized more slowly than caffeine, theobromine, and 7-methylxanthine. jmb.or.kr

Table 1: Key N-demethylases in Pseudomonas putida CBB5 and their functions.

| Enzyme | Specificity | Substrate(s) | Product(s) |

|---|---|---|---|

| NdmA | N1-demethylase | Caffeine, Theophylline, Paraxanthine, 1-Methylxanthine | Theobromine, 3-Methylxanthine, 7-Methylxanthine, Xanthine |

| NdmB | N3-demethylase | Caffeine, Theobromine, Theophylline, 3-Methylxanthine | Paraxanthine, 7-Methylxanthine, 1-Methylxanthine, Xanthine |

Data sourced from multiple studies on Pseudomonas putida CBB5. nih.govnih.gov

Oxidative Transformation by Fungal Species (e.g., Aspergillus ustus, Aspergillus tamarii)

Fungi also play a significant role in the breakdown of methylxanthines, often employing a combination of N-demethylation and oxidation. nih.govnih.gov Unlike the primary bacterial pathway that starts with N-demethylation at the N-1 or N-3 position of caffeine, many fungi initiate degradation by removing the N-7 methyl group, forming theophylline. mdpi.com This is then followed by demethylation at the N-1 position to produce 3-methylxanthine. mdpi.com

Several species of the genus Aspergillus, such as Aspergillus tamarii and Aspergillus ustus, have been identified as capable of degrading caffeine and its metabolites. nih.govd-nb.infod-nb.info Aspergillus tamarii can utilize caffeine as its sole nitrogen source. nih.govresearchgate.net Studies have shown that in fungi like Penicillium commune and Aspergillus tamarii, caffeine is degraded to theophylline, which is then converted to 3-methylxanthine and finally to xanthine. ethz.ch

Aspergillus ustus and Aspergillus tamarii have demonstrated the ability to degrade theophylline through both N-demethylation and oxidation. nih.govd-nb.info In a liquid culture with theophylline, A. ustus was found to produce a significant amount of 3-methylxanthine (129.48 ± 5.81 mg/L), while A. tamarii primarily produced xanthine (159.11 ± 10.8 mg/L). nih.govd-nb.info In the degradation pathway of theophylline by these fungi, intermediates such as 1,3-dimethyluric acid, 3-methylxanthine, this compound, xanthine, and uric acid have been detected. nih.govd-nb.info This indicates that in addition to N-demethylation, direct oxidation of methylxanthines to their corresponding methyluric acids is a relevant transformation route in these fungal species. nih.govd-nb.info

Fate and Further Metabolism of this compound in Microbial Systems

The formation of this compound is a result of the C-8 oxidation of its precursor, 3-methylxanthine. jmb.or.krnih.gov This oxidation is catalyzed by a xanthine-oxidizing enzyme. asm.orgnih.gov While some microorganisms can produce this compound, its subsequent degradation appears to be limited in certain bacterial systems.

In studies with Pseudomonas putida CBB5, it has been observed that while the bacterium can oxidize 3-methylxanthine to this compound, it does not appear to metabolize this compound further. asm.orgnih.govasm.org The this compound accumulates in the medium as a terminal product of this particular metabolic branch. asm.orgresearchgate.net Similarly, when P. putida CBB5 is grown on theophylline, it produces 1-methyluric acid and 1,3-dimethyluric acid, which also are not further metabolized. asm.orgnih.gov This suggests that the xanthine-oxidizing enzyme in this bacterium has a broad substrate range, acting on various methylxanthines, but the subsequent enzymatic machinery is not capable of processing the resulting methyluric acids. asm.orgnih.gov

In contrast, the main N-demethylation pathway in P. putida ultimately leads to xanthine, which is then oxidized to uric acid and enters central metabolism. asm.orgjmb.or.kr The accumulation of methyluric acids like this compound in some bacterial cultures highlights the diversity of metabolic fates for methylxanthine-derived compounds. asm.orgjmb.or.kr

In fungal systems, such as with Aspergillus ustus and Aspergillus tamarii, this compound is detected as an intermediate in the degradation of theophylline. nih.govd-nb.info The subsequent detection of uric acid suggests that, unlike in P. putida CBB5, these fungi may possess mechanisms to further metabolize this compound, likely through demethylation to uric acid. nih.govnih.govd-nb.info

Table 2: Microbial Fate of this compound

| Organism | Precursor(s) | Formation of this compound | Further Metabolism of this compound |

|---|---|---|---|

| Pseudomonas putida CBB5 | Theophylline, 3-Methylxanthine | Yes | No, accumulates in medium. asm.orgnih.govasm.org |

| Aspergillus ustus | Theophylline | Yes | Yes, further degraded. nih.govd-nb.info |

Implications for Environmental Remediation and Bioremediation Strategies

The microbial degradation of methylxanthines, including the pathways leading to and from this compound, has significant implications for environmental remediation. nih.govajol.info Caffeine and its related compounds can enter the environment through various sources, such as waste from coffee and tea processing plants, leading to soil and water contamination. ethz.chajol.info Bioremediation, which utilizes microorganisms to break down pollutants, offers an eco-friendly and cost-effective alternative to conventional cleanup methods. ajol.infomdpi.com

Understanding the specific metabolic pathways in different microorganisms is crucial for developing effective bioremediation strategies. nih.gov For instance, bacteria like Pseudomonas putida that can completely mineralize caffeine to carbon dioxide and ammonia (B1221849) are ideal candidates for bioaugmentation, the process of adding specific microbes to enhance the degradation of contaminants. jmb.or.krneptjournal.com The discovery of the genes encoding the N-demethylase enzymes in P. putida opens up possibilities for genetic engineering to create more efficient strains for bioremediation. nih.govnih.gov

Fungi such as Aspergillus species also show promise for bioremediation due to their ability to degrade a range of methylxanthines. nih.govd-nb.info The fact that some fungi can further metabolize methyluric acids, which accumulate in certain bacteria, suggests that a consortium of different microbial species might be more effective for complete remediation. nih.govd-nb.info

The process of biostimulation, which involves modifying the environment to encourage the growth and activity of native microorganisms, can also be applied. mdpi.comneptjournal.com This could involve adjusting factors like pH, temperature, and nutrient availability to optimize the degradation of methylxanthines in contaminated sites. neptjournal.com The knowledge of microbial pathways allows for the targeted synthesis of valuable compounds; for example, specific fungal strains can be used to biologically produce 3-methylxanthine or xanthine from theophylline. nih.govd-nb.info This highlights the potential for "white biotechnology" applications, turning waste products into valuable chemicals.

Analytical Strategies for the Characterization and Quantification of 3 Methyluric Acid

Chromatographic Separation Techniques for Biological Matrices

Chromatographic methods are fundamental in separating 3-methyluric acid from other closely related compounds present in complex biological fluids like urine and serum.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. hmdb.ca Reversed-phase HPLC is commonly utilized, often employing C8 (octylsilica) or C18 (octadecylsilica) columns. tandfonline.comresearchgate.netnih.gov

One established method uses an octylsilica, MZ-Kromasil column (5 µm, 250 x 4 mm i.d.) with a gradient elution. tandfonline.comresearchgate.net The mobile phase consists of a mixture of acetate (B1210297) buffer (pH 3.5) and methanol (B129727), with the methanol concentration increasing from 5% to 70% over 15 minutes. tandfonline.comresearchgate.net Another approach involves a reversed-phase C18 column with a step gradient using two buffers and tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pairing reagent. nih.govgoogle.com Phenyl columns have also been used with mobile phases containing methanol or acetonitrile (B52724) in a phosphate (B84403) buffer. researchgate.net

For detection, a UV-visible detector is typically set at a wavelength of 280 nm or 275 nm. tandfonline.comresearchgate.netnih.govcapes.gov.br These methods offer high sensitivity, with detection limits as low as 0.1 ng per 10 µL injection. tandfonline.comresearchgate.net The analysis time is generally around 15 to 20 minutes. tandfonline.comresearchgate.netnih.govcapes.gov.br To ensure accuracy and correct for any variations during the analytical process, an internal standard such as isocaffeine (B195696) or paracetamol is often incorporated. tandfonline.comresearchgate.netnih.govcapes.gov.br

Table 1: HPLC Methodologies for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Octylsilica, MZ-Kromasil, 5 µm, 250 x 4 mm i.d. tandfonline.comresearchgate.net | MZ Kromasil C4, 250 x 4 mm, 5 µm nih.govcapes.gov.br | Hypersil C-18, 5-µm nih.gov |

| Mobile Phase | Gradient: Acetate buffer (pH 3.5) and methanol (95:5 to 30:70 v/v) tandfonline.comresearchgate.net | Gradient: Acetate buffer (pH 3.5)–methanol (97:3 to 80:20 v/v) nih.govcapes.gov.br | Step gradient with two buffers and tetrabutylammonium hydroxide nih.govgoogle.com |

| Detection | UV at 280 nm tandfonline.comresearchgate.net | UV at 275 nm nih.govcapes.gov.br | Diode array UV detector (200-300 nm) nih.govgoogle.com |

| Internal Standard | Isocaffeine tandfonline.comresearchgate.net | Paracetamol nih.govcapes.gov.br | Not specified |

| Analysis Time | ~15 min tandfonline.comresearchgate.net | 20 min nih.govcapes.gov.br | Not specified |

| Detection Limit | 0.1 ng per 10 µL injection tandfonline.comresearchgate.net | 0.3 ng per 10-μl injection nih.govcapes.gov.br | Not specified |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) provides a simpler, alternative method for the separation and identification of this compound. semanticscholar.orgumich.edu While not as quantitative as HPLC, TLC is useful for qualitative analysis and initial screening. In one application, silica (B1680970) gel plates were used with a solvent system, and the plate was developed multiple times to achieve better resolution of the metabolites. umich.edu The separated compounds can then be visualized under UV light. rsc.org

Spectrometric Detection and Identification Methods

Spectrometric techniques are indispensable for both the detection and structural confirmation of this compound following chromatographic separation.

Ultraviolet (UV) Spectroscopy for Detection

Ultraviolet (UV) spectroscopy is a widely used detection method in conjunction with HPLC for quantifying this compound. tandfonline.comresearchgate.netnih.govcapes.gov.br The compound exhibits significant absorbance in the UV region, with detection wavelengths commonly set between 275 nm and 295 nm. nih.govcapes.gov.brrsc.orgrsc.org The UV spectrum of intermediates generated during the oxidation of this compound has also been characterized to understand its reaction mechanisms. rsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the definitive identification and precise quantification of this compound. rsc.orgresearchgate.net These techniques provide detailed structural information by analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.

In positive ion mode, the precursor ion [M+H]+ for this compound is observed at an m/z of approximately 183.05. nih.gov In negative ion mode, the [M-H]- ion is detected at an m/z of around 181.04. researchgate.netnih.gov MS/MS analysis of these precursor ions generates characteristic product ions that serve as a structural fingerprint for this compound. For instance, in negative ion mode, fragment ions can be observed at m/z values of 138.03 and 110.04. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of this compound after derivatization. oup.comuu.nl

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Positive (LC-MS) | 183.05126953125 nih.gov | 183.05176, 184.05516, 126.02223 nih.gov |

| Negative (MS-MS) | 181.0394 nih.gov | 138.0339, 123.0096, 110.0387, 41.99815 nih.gov |

Advanced Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction from Biological Fluids)

Effective sample preparation is a critical step to remove interfering substances from biological matrices and concentrate the analyte of interest before instrumental analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and enrichment of this compound from samples like urine and serum. tandfonline.comresearchgate.netnih.govcapes.gov.br

SPE cartridges with different sorbents are utilized for this purpose. For instance, Oasis HLB cartridges, which have both hydrophilic and lipophilic properties, have demonstrated high extraction recoveries, ranging from 89% to 106%. tandfonline.comresearchgate.net In this procedure, methanol is typically used as the eluent. tandfonline.comresearchgate.net Another type of SPE cartridge used is the Nexus, also with hydrophilic and lipophilic properties, where the eluent is a mixture of methanol and acetate buffer. nih.govcapes.gov.br These methods are advantageous as they require only small sample volumes, such as 40 µL of serum or 100 µL of urine. tandfonline.comresearchgate.netnih.govcapes.gov.br A strong anion exchange column has also been utilized in an SPE procedure for the analysis of organic acids, including potentially this compound, by GC-MS. nih.gov

Application of Stable Isotope-Labeled Standards in Quantitative Analysis and Metabolic Flux Studies

The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern analytical chemistry and metabolomics, providing unparalleled accuracy and precision in quantitative analysis and enabling the dynamic study of metabolic pathways. nih.govsymeres.com Stable isotopes are non-radioactive atoms that contain an additional neutron, which increases their mass without altering their chemical properties. creative-proteomics.com For this compound, the application of standards labeled with isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is critical for both accurate measurement in biological matrices and for elucidating its metabolic origins. symeres.com

Quantitative Analysis using Isotope Dilution Mass Spectrometry

The gold standard for quantifying small molecules like this compound in complex samples such as urine or plasma is isotope dilution mass spectrometry, typically coupled with liquid chromatography (LC-MS). In this method, a known quantity of a stable isotope-labeled version of this compound is added to the sample as an internal standard at the beginning of the sample preparation process.

This SIL internal standard is chemically identical to the endogenous (unlabeled) this compound and therefore experiences the same processing, extraction losses, and ionization effects in the mass spectrometer. ualberta.ca However, the mass spectrometer can distinguish between the labeled standard and the unlabeled analyte due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be calculated, effectively correcting for experimental variability. ualberta.ca

Several stable isotope-labeled versions of this compound are commercially available for use as internal standards. These vary in the type and number of isotopes incorporated.

Available Stable Isotope-Labeled Standards for this compound

| Compound Name | Isotopic Composition | Purity/Enrichment | Notes |

|---|---|---|---|

| This compound-d3 | Labeled with 3 deuterium atoms (d3) on the methyl group. pharmaffiliates.com | 98% Purity | Labeled analogue of this compound. pharmaffiliates.com |

| This compound-¹³C₄,¹⁵N₃ | Labeled with four ¹³C atoms and three ¹⁵N atoms. medchemexpress.commedchemexpress.com | 99% ¹³C, 98% ¹⁵N eurisotop.com | Provides a significant mass shift, useful for high-resolution mass spectrometry. medchemexpress.com |

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com This is achieved by introducing a stable isotope-labeled substrate (a tracer) into a biological system and tracking the incorporation of the isotope into downstream metabolites over time. nih.govisotope.com

This compound is a known metabolite of caffeine (B1668208) and theophylline (B1681296). pharmaffiliates.comumich.edu Therefore, MFA studies can use labeled versions of these precursors to investigate the specific metabolic pathways leading to the formation of this compound. For instance, by administering caffeine labeled with ¹³C or ¹⁵N to a subject or in a cell culture system, researchers can trace the path of these labeled atoms. The appearance of the label in this compound confirms the metabolic link and allows for the quantification of the rate of its formation from the precursor. nih.govresearchgate.net

This approach provides critical insights into:

Pathway Activity: Determining the activity of specific enzymes, such as the cytochrome P-450 isoforms responsible for the N-demethylation of methylxanthines. researchgate.net

Kinetic Isotope Effects: Research has shown that labeling can sometimes alter the rate of metabolism. For example, studies on caffeine metabolism have observed that deuteration can increase the metabolic half-life, indicating that the breaking of the C-H bond is a rate-determining step in that particular pathway. researchgate.net This phenomenon, known as the kinetic isotope effect, is a valuable tool for studying reaction mechanisms. symeres.com

Metabolite Fate: Tracing the flow of atoms through the metabolic network to understand how different pathways are interconnected and regulated. nih.gov

The use of stable isotope-labeled standards is indispensable for the rigorous study of this compound. It provides the foundation for accurate quantification in biological samples and enables sophisticated metabolic flux analyses to unravel the dynamics of its formation and role in human metabolism.

Biomarker Potential and Clinical Correlates of 3 Methyluric Acid

Association with Abnormal Purine (B94841) Metabolism and Urolithiasis

3-Methyluric acid, a methyl derivative of uric acid, is occasionally found in human urine and is considered a marker for abnormal purine metabolism. hmdb.cahmdb.ca Its presence, along with other methylated purines, originates from the metabolism of dietary methylxanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). hmdb.caoup.com In clinical settings, simple laboratory methods cannot distinguish methyluric acids from uric acid, necessitating the use of more advanced techniques like high-performance liquid chromatography (HPLC). hmdb.cafoodb.ca

Table 1: Purine Derivatives Found in Uric Acid Stones

| Purine Derivative | Type | Origin |

|---|---|---|

| Hypoxanthine (B114508) | Natural Metabolite | Endogenous |

| Xanthine (B1682287) | Natural Metabolite | Endogenous |

| 2,8-dihydroxyadenine | Natural Metabolite | Endogenous |

| 1-methyluric acid | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

| This compound | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

| 7-methyluric acid | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

| 1,3-dimethyluric acid | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

| 3-methylxanthine (B41622) | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

| 7-methylxanthine | Methyl Derivative | Exogenous (Metabolism of methylxanthines) |

Data sourced from studies on the composition of urinary calculi. nih.govnih.gov

Role as a Dietary Intake Biomarker (e.g., Cocoa Product Consumption)

This compound has been identified as a potential biomarker for the consumption of cocoa products. researchgate.netmdpi.com Cocoa is a rich source of theobromine, a methylxanthine that is metabolized in the body to various compounds, including 3-methylxanthine, which is then further degraded by xanthine oxidase to produce this compound. rsc.org Therefore, the presence of this compound in urine can indicate recent cocoa intake. rsc.orgrsc.org

Metabolomic studies have consistently shown that the consumption of cocoa leads to an increased urinary excretion of theobromine metabolites, including this compound. rsc.orgub.edu One study involving middle-aged volunteers on an energy-restricted diet found that those who consumed meals supplemented with cocoa extract had significantly higher levels of 3-methylxanthine and this compound in their urine compared to a control group. rsc.org These metabolites were not detected at baseline, confirming their origin from the cocoa intervention. rsc.org The detection of these compounds serves to confirm compliance in dietary intervention studies involving cocoa. rsc.org

A metabolomics-driven approach to predict cocoa consumption in free-living individuals from the PREDIMED study also identified this compound, among other theobromine metabolites, as a characteristic compound in the urine of habitual cocoa consumers. ub.edu These findings support the use of this compound as part of a multi-metabolite biomarker panel for a more accurate assessment of dietary exposure to cocoa products. researchgate.netub.edu

Table 2: Metabolites Associated with Cocoa Consumption

| Metabolite Class | Specific Metabolites |

|---|---|

| Theobromine Metabolites | Theobromine, This compound , 7-methylxanthine, 3-methylxanthine, 3,7-dimethyluric acid, 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU) |

| Polyphenol Metabolites | 5-(3',4'-dihydroxyphenyl)-valerolactone glucuronide, Epicatechin sulfate, O-methylepicatechin |

This table summarizes key metabolites identified in various studies as biomarkers for cocoa intake. researchgate.netub.educore.ac.uk

Diagnostic Potential in Specific Disease States

Implications in Dysregulated Caffeine Metabolism in Alcohol-Associated Liver Disease (ALD)

Recent metabolomics research has highlighted a significant dysregulation of the caffeine metabolic pathway in patients with alcohol-associated liver disease (ALD). physiology.orgnih.govmdpi.com Since the liver is the primary site of caffeine metabolism, liver diseases can impair this process. coffeeandhealth.orgresearchgate.net Studies have shown that the urinary concentrations of several caffeine metabolites are significantly altered in individuals with ALD. physiology.orgnih.govmdpi.com

While this compound is a known metabolite of theobromine and caffeine, studies focusing on ALD have more prominently identified other caffeine metabolites as potential biomarkers for disease severity. rsc.orgresearchgate.net For instance, a study using both untargeted and targeted metabolomics found that the concentrations of 1-methylxanthine (B19228), paraxanthine (B195701), and 5-acetylamino-6-amino-3-methyluracil (AAMU) were markedly decreased in the urine of patients with ALD as the disease severity increased. physiology.orgnih.gov These three metabolites have been suggested as potential functional biomarkers to differentiate early-stage ALD from more advanced liver injury. physiology.orgnih.gov Although this compound is part of the broader caffeine metabolic pathway, these specific metabolites have shown a stronger correlation with the progression of ALD in recent findings. physiology.orgnih.govxiahepublishing.com The dysregulation of this pathway is considered one of the most affected in ALD. physiology.orgnih.gov

Emerging Research as a Candidate Biomarker in Tuberculosis (TB)

Metabolomics is an emerging field in the search for new biomarkers for tuberculosis (TB), a disease that can be challenging to diagnose, especially in its early or latent stages. ui.ac.idui.ac.idstoptb.org Urine, being easily collectible, is a promising source for such biomarkers. researchgate.netscienceopen.com

A recent in silico study utilizing metabolomic data identified five metabolites that may play a significant role in TB, with two showing potential as candidate biomarkers: trans-3-methyluric acid and nicotinic acid. ui.ac.idui.ac.id This research, based on the analysis of 69 metabolites from 44 samples, suggests that differences in metabolite levels between healthy individuals and TB patients could aid in diagnosis. ui.ac.idui.ac.id Another study that employed a multi-omics approach combining proteomics and metabolomics identified a biomarker signature for TB diagnosis. researchgate.net In this study, 9-methyluric acid, along with four other metabolites, was found to effectively discriminate between control subjects and TB patients. researchgate.netresearchgate.net While these studies point to methyluric acid derivatives as potential TB biomarkers, it is important to note that they refer to "trans-3-methyluric acid" and "9-methyluric acid," and further research is needed to clarify the specific role of this compound and to validate these initial findings through more extensive clinical testing. ui.ac.idui.ac.idresearchgate.net

Table 3: Potential Metabolite Biomarkers for Tuberculosis from Urine Analysis

| Study | Identified Potential Biomarkers | Key Finding |

|---|---|---|

| In silico metabolomic analysis | trans-3-methyluric acid , nicotinic acid | Identified as one of two candidate biomarkers with potential for TB diagnosis. ui.ac.idui.ac.id |

| Multi-omics (proteomics and metabolomics) study | 9-methyluric acid, indole-3-lactic acid, trans-3-indoleacrylic acid, hexanoylglycine, N-acetyl-L-leucine | Part of a five-metabolite signature that could discriminate between control and TB patient groups. researchgate.netresearchgate.net |

This table presents findings from emerging research on urinary biomarkers for TB. The specific isomer and the need for further validation should be noted.

Influences of Physiological Factors on Urinary Excretion Profiles (e.g., Urine Flow Rate)

The urinary excretion of various metabolites can be influenced by physiological factors, including urine flow rate. nih.gov This is a critical consideration when evaluating urinary biomarkers, as variations in flow rate can affect the concentration of these compounds, potentially leading to misinterpretation of the data.

A cross-sectional study based on data from the National Health and Nutrition Examination Survey (NHANES) 2011–2012 examined the association between the urinary concentrations of caffeine and 14 of its metabolites and the urine flow rate. nih.gov The study found positive correlations between the concentrations of several urinary caffeine metabolites and the urine flow rate. nih.gov However, for this compound specifically, the analysis did not reveal a statistically significant association with urine flow rate. nih.gov In contrast, other metabolites such as 1-methyluric acid, paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and caffeine itself showed significant positive correlations. nih.gov This suggests that while the excretion of many caffeine metabolites is flow-dependent, this compound concentrations in urine may be less affected by this physiological variable. nih.gov Another study investigating caffeine metabolite ratios to assess CYP1A2 activity also noted that variations in urine flow are a known source of error in such measurements. researchgate.net The relative independence of this compound from urine flow rate could be an advantage for its use as a biomarker, though further research is needed to confirm this across different populations and conditions.

Table 4: Association of Urinary Caffeine Metabolite Concentrations with Urine Flow Rate

| Caffeine Metabolite | Association with Urine Flow Rate (p-value) |

|---|---|

| This compound | Not significant |

| 1-methyluric acid | Significant (p < 0.001) |

| 1,7-dimethylxanthine (paraxanthine) | Significant (p < 0.001) |

| 3,7-dimethylxanthine (theobromine) | Significant (p < 0.001) |

| 1,3,7-trimethylxanthine (caffeine) | Significant (p < 0.001) |

| 5-acetylamino-6-amino-3-methyluracil (AAMU) | Significant (p = 0.004) |

Data from a cross-sectional study using NHANES 2011–2012 data. nih.gov

Pharmacological and Biomedical Research Directions for 3 Methyluric Acid

Exploration of Inhibitory Activities (e.g., Peroxynitrite-Mediated Oxidation)

3-Methyluric acid, a methylated derivative of uric acid, has been a subject of investigation for its antioxidant properties, particularly its ability to inhibit peroxynitrite-mediated oxidation. nih.gov Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species formed from the reaction of nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻). nih.gov It is implicated in cellular and tissue damage, contributing to the pathology of various human diseases. nih.gov

The scavenging effect of this compound and related compounds on peroxynitrite has been evaluated in various in vitro studies. One common method involves assessing the inhibition of the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123, a reaction mediated by authentic peroxynitrite. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound's scavenging activity, representing the concentration required to inhibit the reaction by 50%.

Research has demonstrated that certain methylated derivatives of uric acid can effectively inhibit peroxynitrite-mediated oxidation. nih.gov The inhibitory potential can be influenced by the position and number of methyl groups on the uric acid structure. For instance, in one study, 3-methyl-1,2-cyclopentanedione (MCP), another compound investigated for its scavenging effects, showed a potent ability to suppress peroxynitrite-mediated oxidation of DHR 123 with an IC₅₀ value of 3.3 µM. nih.gov This particular study highlights that the neutralizing effect is likely due to electron donation. nih.gov

Table 1: Comparative Peroxynitrite Scavenging Activity of Various Compounds

| Compound | IC₅₀ (µM) on Peroxynitrite-Mediated DHR 123 Oxidation | Reference |

|---|---|---|

| 3-Methyl-1,2-cyclopentanedione (MCP) | 3.3 | nih.gov |

| Kaempferol | 2.86 ± 0.70 | koreascience.kr |

| Luteolin | 2.30 ± 0.04 | koreascience.kr |

| Protocatechuic acid | 2.85 ± 0.10 | koreascience.kr |

| DL-Penicillamine (Positive Control) | 4.98 ± 0.27 | koreascience.kr |

The data in Table 1, while not directly providing an IC₅₀ for this compound, illustrates the range of inhibitory concentrations observed for other compounds against peroxynitrite-mediated oxidation. This contextualizes the potential potency of uric acid derivatives as peroxynitrite scavengers. The mechanism of this inhibition is often attributed to the ability of these compounds to act as electron donors, thereby neutralizing the reactive peroxynitrite species. nih.govnih.gov

Potential Therapeutic Relevance in Specific Pathological Conditions (e.g., Multiple Sclerosis)

The therapeutic potential of uric acid and its metabolites, including this compound, has been explored in the context of neuroinflammatory diseases, most notably multiple sclerosis (MS). aai.orgnih.gov MS is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. frontiersin.orgbiolifesas.org A key pathological feature of MS is the presence of inflammatory lesions in the CNS where reactive oxygen and nitrogen species, such as peroxynitrite, are produced, contributing to tissue damage. aai.org

Several studies have observed that patients with MS tend to have lower serum levels of uric acid compared to healthy individuals, suggesting that a deficiency in this endogenous antioxidant could be a contributing factor to the disease's pathogenesis. nih.govnih.gov This has led to the hypothesis that elevating uric acid levels might offer a protective effect. nih.gov

The primary animal model for studying MS is experimental autoimmune encephalomyelitis (EAE). frontiersin.orgnih.gov Research using the EAE model has shown that administration of uric acid can ameliorate the clinical signs of the disease. aai.org The therapeutic effect is believed to be mediated through its ability to scavenge peroxynitrite, thereby reducing oxidative and nitrative stress in the CNS. aai.org Uric acid treatment in EAE models has been shown to inhibit the breakdown of the blood-brain barrier, a critical event in the infiltration of inflammatory cells into the CNS, without directly suppressing the T-cell response to myelin proteins. aai.org

Table 2: Research Findings on Uric Acid and its Derivatives in the Context of Multiple Sclerosis

| Research Area | Key Findings | Implication for this compound | Reference |

|---|---|---|---|

| Serum Uric Acid Levels in MS Patients | MS patients often exhibit significantly lower serum uric acid levels compared to healthy controls and patients with other neurological diseases. nih.govnih.gov | As a metabolite, this compound levels may also be altered and could contribute to the overall antioxidant capacity. | nih.govnih.gov |

| Uric Acid in EAE Models | Administration of uric acid can prevent the development of clinical signs of EAE and promote recovery. aai.org | Suggests that methylated derivatives like this compound, if they retain peroxynitrite scavenging activity, could have similar therapeutic potential. | aai.org |

| Mechanism of Action | Uric acid's therapeutic effect in EAE is linked to its ability to inactivate peroxynitrite, thereby protecting the blood-brain barrier. aai.org | This compound's known inhibitory effect on peroxynitrite-mediated oxidation supports its potential relevance. | aai.org |

| Metabolomics Studies | Metabolomic analyses have identified changes in caffeine (B1668208) metabolism, which includes methyluric acids, in neurological conditions. frontiersin.org | Indicates that this compound is part of a metabolic pathway that may be relevant to the pathophysiology of diseases like MS. | frontiersin.org |

While much of the research has focused on uric acid itself, the findings have direct implications for its methylated derivatives like this compound. Given that this compound also exhibits peroxynitrite scavenging activity, it is plausible that it could contribute to the neuroprotective effects observed with uric acid administration. Further research is warranted to specifically evaluate the efficacy of this compound in EAE models and to understand its specific role in the pathophysiology of MS.

Applications as a Reference Standard in Analytical Method Development and Quality Control for Drug Development

In the realm of pharmaceutical and biomedical analysis, reference standards are crucial for ensuring the accuracy, precision, and reliability of analytical methods. wuxiapptec.comeurekalert.org this compound serves as a valuable reference standard, particularly as an internal standard, in the development and quality control of analytical methods for drug development. yorkbio.comresearchgate.net

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples, calibrators, and quality control samples. wuxiapptec.com Its purpose is to correct for the variability that can occur during sample preparation, injection, and analysis, for example, by liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.com

This compound is particularly useful as an internal standard in methods for quantifying other purine (B94841) derivatives or drugs that are structurally similar. For instance, it has been successfully employed as an internal standard in the development of a quantitative method for uric acid and oxypurinol (B62819) in dried blood spots. yorkbio.com The choice of an internal standard is critical; it should ideally co-elute or have a retention time close to the analyte and exhibit similar ionization efficiency in mass spectrometry, without interfering with the analyte's signal. wuxiapptec.com

The use of this compound and other methyluric acids as internal standards is documented in various bioanalytical methods, such as those for the determination of gemcitabine (B846) and various methylxanthines in biological matrices like plasma and urine. researchgate.netnih.gov These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. researchgate.netnih.gov The National Health and Nutrition Examination Survey (NHANES) utilizes high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry (HPLC-ESI-MS/MS) to quantify caffeine and its metabolites, including this compound, in urine, employing stable isotope-labeled internal standards for accurate quantification. cdc.govcdc.gov

Table 3: Applications of this compound as a Reference Standard

| Application Area | Analytical Technique | Purpose of this compound | Example Analytes | Reference |

|---|---|---|---|---|

| Bioanalytical Method Development | HPLC-UV, LC-MS/MS | Internal Standard | Gemcitabine, Oxypurinol, Uric Acid | yorkbio.comnih.gov |

| Pharmacokinetic Studies | HPLC, LC-MS/MS | Internal Standard | Theophylline (B1681296) and its metabolites | researchgate.net |

| Metabolomics Research (e.g., NHANES) | HPLC-ESI-MS/MS | Analyte for quantification (using other internal standards) | Caffeine and its metabolites | cdc.govcdc.gov |

| Quality Control in Drug Development | Various | Reference standard for method validation and ensuring data integrity | Various drugs and their metabolites | yorkbio.comresearchgate.net |

The availability of well-characterized reference standards like this compound is fundamental to good laboratory practice (GLP) and is a requirement for regulatory submissions for new drugs. eurekalert.org It ensures that the data generated during drug development is robust and reproducible, ultimately contributing to the safety and efficacy of new therapeutic agents.

Future Avenues in 3 Methyluric Acid Research

Elucidation of Novel Metabolic Pathways and Enzymatic Regulators in Human Physiology

The primary metabolic pathway for 3-Methyluric acid formation in humans is understood to originate from the metabolism of dietary methylxanthines. hmdb.ca Specifically, theophylline (B1681296) and theobromine (B1682246), which are themselves metabolites of caffeine (B1668208), serve as precursors. mdpi.com Theophylline can be processed to 3-methylxanthine (B41622), which is subsequently oxidized to this compound. mdpi.com Similarly, theobromine is first converted to 3-methylxanthine before its final oxidation to this compound. mdpi.com

Key enzymes governing this pathway have been identified. Cytochrome P450 1A2 (CYP1A2) is crucial for the initial demethylation steps of caffeine into its primary metabolites, while Xanthine (B1682287) Oxidase (XO) is the principal enzyme responsible for the oxidation of 3-methylxanthine into this compound. hmdb.ca

Future research should aim to uncover more nuanced aspects of this pathway. While the main route is established, the potential for alternative or minor metabolic pathways in human physiology remains an area for exploration. Investigations into the potential for inter-individual variability in enzymatic activity, influenced by genetic polymorphisms (e.g., in CYP1A2), diet, and co-administered drugs, are critical. hmdb.ca Furthermore, studies in microorganisms, such as Pseudomonas putida CBB5, have identified distinct N-demethylation pathways for theophylline metabolism, raising questions about whether analogous or novel enzymatic processes could exist in the human gut microbiome and contribute to the systemic pool of this compound. nih.gov A deeper understanding of the precise kinetics and regulation of XO and other potential oxidases in relation to 3-methylxanthine will provide a more complete picture of this compound homeostasis. researchgate.net

| Enzyme | Role in this compound Formation | Precursor(s) |

| Cytochrome P450 1A2 (CYP1A2) | Catalyzes demethylation of caffeine to form precursors like theophylline and theobromine. hmdb.ca | Caffeine |

| Xanthine Oxidase (XO) | Catalyzes the oxidation of 3-methylxanthine to this compound. mdpi.com | 3-Methylxanthine |

Advanced Metabolomics Approaches for Comprehensive Profiling in Health and Disease States

Advanced analytical techniques, particularly mass spectrometry-based metabolomics, are indispensable for the comprehensive profiling of this compound in various biological matrices. nih.govmdpi.com Methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-Q/TOF-MS) enable the sensitive and specific quantification of this compound in complex samples like urine and serum. oup.comnih.gov

These metabolomic strategies have been instrumental in profiling this compound in several health and disease contexts:

Chronic Kidney Disease (CKD): In a rat model of adenine-induced CKD, metabolomic analysis of kidney tissue revealed that purine (B94841) metabolism was significantly disrupted, with a notable increase in this compound levels. oup.com

Alcohol-Associated Liver Disease (ALD): Both untargeted and targeted metabolomics have demonstrated a dysregulation of the caffeine metabolic pathway in patients with ALD. nih.gov Urinary concentrations of this compound were found to be significantly decreased in patients with ALD and alcohol-associated hepatitis (AH), showing a negative correlation with the Model for End-Stage Liver Disease (MELD) score, a marker of disease severity. physiology.orgphysiology.org

Dietary Biomarker: In the large-scale PREDIMED study, urinary metabolomics successfully identified this compound as a key metabolite indicating cocoa consumption. ub.edu

Future metabolomics research should focus on applying these high-throughput technologies to larger and more diverse human cohorts. This will help to establish robust concentration ranges in healthy populations and further clarify how these levels are altered in various pathological states. Integrating metabolomic data with genomic, proteomic, and clinical data will provide a multi-omics perspective, offering deeper insights into the metabolic networks in which this compound participates and its role as a potential systems-level indicator of health status.

In-Depth Mechanistic Studies of its Biological Activities and Interactions

Emerging evidence suggests that this compound is not merely a metabolic waste product but possesses distinct biological activities. A primary area of interest is its antioxidant potential. Studies have shown that as a methylated derivative of uric acid, it can inhibit peroxynitrite-mediated oxidation. chemicalbook.comusbio.net This specific activity has led to its investigation as a potential therapeutic agent for conditions characterized by high oxidative stress, such as multiple sclerosis. pharmaffiliates.comchemicalbook.com

Recent mechanistic studies have unveiled a novel role for soluble uric acid and its methylated analogs, including caffeine metabolites, as endogenous inhibitors of the enzyme CD38. elifesciences.org CD38 is a critical regulator of cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cofactor in metabolism and inflammatory signaling. elifesciences.org The inhibition of CD38 by these compounds suggests a mechanism by which this compound could help preserve NAD+ levels, thereby modulating inflammation and metabolic function. elifesciences.org

Conversely, its role in pathological crystallization is also under investigation. While this compound is a known component of some urinary calculi, its direct contribution to crystal formation may be limited. hmdb.ca An in-vitro study found that 3-methylxanthine and other methyluric acids had weak or no effect on preventing the crystallization of monosodium urate. mdpi.com

Future mechanistic research should aim to:

Directly quantify the antioxidant capacity of this compound against various reactive oxygen and nitrogen species.

Validate the inhibitory effect of this compound on CD38 activity in various cell and animal models and explore the downstream consequences for NAD+ metabolism and cellular function.

Investigate its interactions with other metabolic enzymes and cellular receptors to uncover additional biological roles.

| Biological Activity | Proposed Mechanism | Potential Implication |

| Antioxidant | Inhibition of peroxynitrite-mediated oxidation. chemicalbook.comusbio.net | Therapeutic for oxidative stress-related diseases (e.g., multiple sclerosis). pharmaffiliates.com |

| Enzyme Inhibition | Direct, non-competitive inhibition of CD38 hydrolase activity. elifesciences.org | Regulation of NAD+ metabolism and inflammation. elifesciences.org |

| Urolithiasis | Component of urinary calculi, likely through co-crystallization with uric acid. hmdb.ca | Contributor to kidney stone formation. hmdb.ca |

Validation of Biomarker Utility in Diverse Clinical Cohorts and Epidemiological Studies

The potential of this compound as a biomarker has been explored in several large-scale human studies, yielding promising but varied results. The validation of these initial findings across diverse populations is a critical next step. ucd.ie

Key findings from clinical and epidemiological cohorts include:

Dietary Intake: The PREDIMED (Prevención con Dieta Mediterránea) study robustly identified urinary this compound as a reliable biomarker for cocoa consumption, reflecting its origin from theobromine. ub.edu

Hyperuricemia: Data from the National Health and Nutrition Examination Survey (NHANES) 2011–2012 revealed that higher urinary levels of this compound were associated with decreased odds of having hyperuricemia. nih.govcambridge.org

Metabolic Syndrome: An analysis of NHANES data identified a pattern of caffeine metabolites, including this compound, that was associated with components of metabolic syndrome. frontiersin.org

Diabetic Retinopathy: In contrast, a separate NHANES study focusing on individuals with diabetes did not find a statistically significant link between urinary this compound levels and the risk of diabetic retinopathy. nih.gov

Tuberculosis: A machine learning-based metabolomics study proposed "trans-3-methyluric acid" as a potential biomarker candidate for tuberculosis, although this requires significant further validation. ui.ac.id

Future research must involve prospective, longitudinal studies to move beyond correlation and establish causality. Validating the utility of this compound as a biomarker will require testing in independent, multi-ethnic cohorts to ensure that its predictive power is not confounded by genetic backgrounds, lifestyle factors, or dietary habits. ucd.ie Such studies are essential to confirm its reliability for risk assessment, disease diagnosis, or monitoring dietary intake in broader clinical and public health settings.

Integration of Research Findings for Therapeutic Target Identification and Drug Discovery Initiatives

The integration of findings from metabolic, mechanistic, and clinical studies provides a strong foundation for identifying therapeutic targets and initiating drug discovery efforts centered around this compound and its metabolic network.

The demonstrated ability of this compound to inhibit peroxynitrite-mediated oxidation makes it and its structural analogs attractive candidates for the development of novel antioxidant therapies. chemicalbook.comusbio.net This is particularly relevant for neurodegenerative diseases like multiple sclerosis, where oxidative damage is a key pathological feature. pharmaffiliates.com

Furthermore, the discovery of CD38 as a direct molecular target for soluble uric acid and its methyl derivatives presents a significant opportunity. elifesciences.org Given the central role of CD38 in controlling NAD+ levels, which are depleted in many age-related and metabolic diseases, targeting this enzyme is a promising therapeutic strategy. Developing molecules that mimic the inhibitory action of this compound on CD38 could lead to a new class of drugs for treating inflammatory and metabolic disorders. elifesciences.org

Finally, metabolomics studies that pinpoint the dysregulation of the purine metabolic pathway in diseases like CKD and ALD highlight the entire pathway as a potential target. oup.comphysiology.org Therapeutic strategies could be developed to modulate key enzymes like Xanthine Oxidase to alter the production or clearance of this compound and related metabolites, with the goal of restoring metabolic balance and mitigating disease progression.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dimethyluric acid |

| 1-Methyluric acid |

| 1-Methylxanthine (B19228) |

| 3,7-Dimethyluric acid |

| 3-Methylxanthine |

| 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU) |

| 7-Methyluric acid |

| 7-Methylxanthine |

| 9-Methyluric acid |

| Adenine |

| Allantoin |

| Caffeine |

| Hypoxanthine (B114508) |

| NAD+ (Nicotinamide adenine dinucleotide) |

| Paraxanthine (B195701) |

| Theobromine |

| Theophylline |

| Uric acid |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 3-methyluric acid in laboratory settings?

- Methodology : Synthesis typically involves methylation of uric acid using methylating agents (e.g., dimethyl sulfate) under controlled alkaline conditions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. For reproducibility, experimental protocols must detail reaction stoichiometry, temperature, and purification steps (e.g., recrystallization) .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

- Methodology : Reverse-phase HPLC coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS) is preferred for sensitive quantification in complex matrices like plasma or urine. Calibration curves using isotopically labeled internal standards (e.g., ¹³C/¹⁵N-labeled this compound) improve accuracy. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference .